5-Chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with significant potential in pharmaceutical research. This compound is characterized by its unique molecular structure, which incorporates a sulfonamide group and a dibenzo[b,f][1,4]oxazepine moiety, suggesting its possible utility in medicinal chemistry, particularly as a therapeutic agent targeting specific biological pathways.
This compound belongs to the class of sulfonamides and is categorized under heterocyclic compounds due to the presence of the dibenzo[b,f][1,4]oxazepine structure. It exhibits properties typical of both sulfonamide antibiotics and novel therapeutic agents targeting specific kinases.
The synthesis of 5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common method includes:
Technical details regarding specific reaction conditions (temperature, solvent systems) are crucial for optimizing yields and purity but are often proprietary or detailed in specific research publications .
The molecular formula for this compound is , with a molecular weight of approximately 398.89 g/mol.
COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O
KPLCOZIJUJWVSY-UHFFFAOYSA-N
The structure features a chloro-substituted aromatic ring, a methoxy group, and a sulfonamide group attached to a complex dibenzo oxazepine framework .
The compound can participate in various chemical reactions typical for sulfonamides and aromatic compounds. Notable reactions include:
The proposed mechanism of action for 5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide likely involves inhibition of specific enzymes involved in cancer cell proliferation.
Relevant data on solubility and stability are essential for practical applications in drug formulation.
5-Chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of detailed structural and functional analyses in drug discovery efforts .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7